![molecular formula C11H13NO B1277865 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 75390-09-9](/img/structure/B1277865.png)
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane: is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and azabicyclohexane precursors.
Cyclization Reaction: The key step involves a cyclization reaction where the oxygen and nitrogen atoms are introduced into the bicyclic structure. This can be achieved through various methods, including nucleophilic substitution or cycloaddition reactions.
Reaction Conditions: The reaction conditions often require specific temperatures, solvents, and catalysts to facilitate the formation of the desired bicyclic structure. For example, the use of a polar aprotic solvent and a strong base can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different isomers of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H13NO
- Molecular Weight : 175.227 g/mol
- CAS Number : 75390-09-9
The compound features a unique azabicyclic structure that includes an oxygen atom integrated into the bicyclic framework, enhancing its chemical reactivity and biological interactions.
Medicinal Chemistry
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is primarily explored for its potential therapeutic applications:
- Dopamine Transporter Inhibition : The compound exhibits potent inhibitory effects on the dopamine transporter, making it valuable in the treatment of neurological disorders such as Parkinson's disease and depression. Its ability to modulate dopamine levels can significantly influence neurotransmitter pathways.
- Antiviral Activity : Research indicates that this compound may inhibit viral replication, particularly in the context of hepatitis C virus treatments. Its role as a protease inhibitor suggests potential applications in antiviral drug development.
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This property is being investigated for the development of new antibacterial agents, especially against resistant pathogens .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties due to its ability to modulate cellular signaling pathways. Preliminary cytotoxicity assays on cancer cell lines have shown promising results, warranting further investigation into its mechanism of action against tumor cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities and applications of this compound:
Study Focus | Findings |
---|---|
Antiviral Activity | Demonstrated inhibition of hepatitis C virus replication in vitro, suggesting therapeutic potential for viral infections. |
Antimicrobial Testing | Various derivatives tested against bacterial strains showed significant inhibitory effects, indicating potential for new formulations. |
Cytotoxicity Assays | Exhibited cytotoxic effects on cancer cell lines, prompting further exploration of its anticancer mechanisms. |
Mechanism of Action
The mechanism of action of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3,4-epoxypyrrolidine
- 1-Benzyl-3,4-epoxypyrroline
- N-Benzyl-3,4-epoxypyrrolidine
Comparison
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structural feature distinguishes it from similar compounds and contributes to its unique chemical reactivity and potential applications. The presence of the oxygen atom in the ring system can influence the compound’s electronic properties and reactivity, making it a valuable scaffold in synthetic and medicinal chemistry.
Biological Activity
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is an intriguing compound within the class of azabicyclic structures, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in cancer research.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a bicyclic structure that includes a benzyl moiety and an oxygen atom incorporated into the bicyclic framework.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of the bicyclic framework : This often utilizes cyclization reactions involving appropriate precursors.
- Introduction of the benzyl group : This can be achieved through electrophilic substitution reactions or other coupling strategies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound has shown potential as a modulator of cell cycle dynamics and apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the biological effects of this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and CT26 (colon cancer) cells. The IC50 values ranged from 4.2 to 24.1 μM, indicating significant potency against these cell lines .
- The treatment led to an accumulation of cells in the SubG1 phase of the cell cycle, suggesting induction of apoptosis as a mechanism of action .
- Cellular Changes :
- In Vivo Studies :
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Bicyclic azabicyclo | Anticancer activity |
6-Oxa-3-azabicyclo[3.1.0]hexane | Parent compound | Limited biological activity |
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | Tosyl derivative | Enhanced reactivity |
Properties
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOHWZBGWRAMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431135 | |
Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75390-09-9 | |
Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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